molecular formula C20H14BrN3OS B15009594 (2Z)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole

(2Z)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole

Cat. No.: B15009594
M. Wt: 424.3 g/mol
InChI Key: VDHNZDKLEKVSHZ-WSDLNYQXSA-N
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Description

(2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a furan ring, a hydrazone linkage, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 5-(4-bromophenyl)furan-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Cyclization to form the thiazole ring: The hydrazone intermediate is then reacted with α-bromoacetophenone in the presence of a base such as potassium carbonate to induce cyclization and form the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE is unique due to its combination of a bromophenyl group, a furan ring, a hydrazone linkage, and a thiazole ring. This structural complexity provides it with distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C20H14BrN3OS

Molecular Weight

424.3 g/mol

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C20H14BrN3OS/c21-16-8-6-15(7-9-16)19-11-10-17(25-19)12-22-24-20-23-18(13-26-20)14-4-2-1-3-5-14/h1-13H,(H,23,24)/b22-12+

InChI Key

VDHNZDKLEKVSHZ-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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